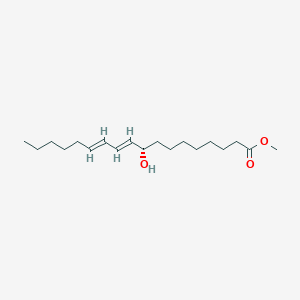
Dimorphecolic acid methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimorphecolic acid methyl (DMA) is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the diterpenoid family of compounds and has been found in various plant species. DMA has been studied extensively for its anti-inflammatory, antitumor, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of Dimorphecolic acid methyl is not fully understood. However, studies have shown that Dimorphecolic acid methyl exerts its effects by modulating various signaling pathways in the body. For example, Dimorphecolic acid methyl has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Dimorphecolic acid methyl has been found to have various biochemical and physiological effects on the body. For example, Dimorphecolic acid methyl has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, Dimorphecolic acid methyl has been found to protect neurons from oxidative stress, making it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Dimorphecolic acid methyl in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using Dimorphecolic acid methyl in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for research on Dimorphecolic acid methyl. One potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for various inflammatory diseases such as arthritis. Furthermore, future research could focus on developing more efficient synthesis methods for Dimorphecolic acid methyl and further understanding its mechanism of action.
Méthodes De Synthèse
Dimorphecolic acid methyl can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Dimorphecolic acid methyl involves the use of specific reagents and catalysts to produce the compound. Alternatively, Dimorphecolic acid methyl can be extracted from natural sources using solvent extraction techniques.
Applications De Recherche Scientifique
Dimorphecolic acid methyl has been the subject of numerous scientific studies due to its potential therapeutic applications. Studies have shown that Dimorphecolic acid methyl possesses anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as arthritis. Dimorphecolic acid methyl has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Furthermore, Dimorphecolic acid methyl has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
157085-57-9 |
|---|---|
Nom du produit |
Dimorphecolic acid methyl |
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl (9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+/t18-/m1/s1 |
Clé InChI |
WRXGTVUDZZBNPN-NJYISIIRSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
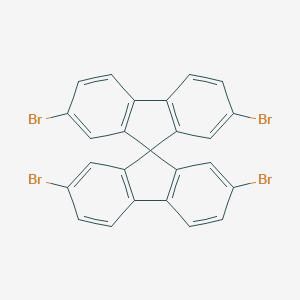
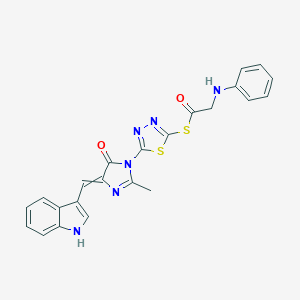
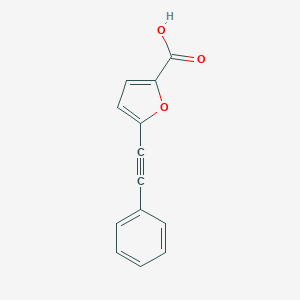
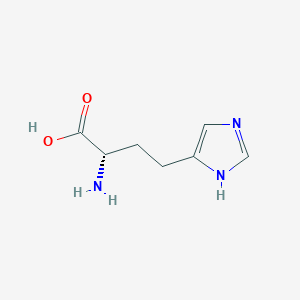
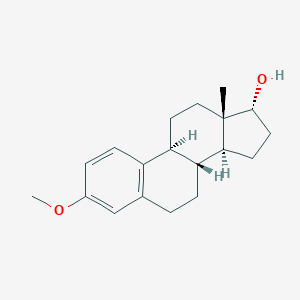
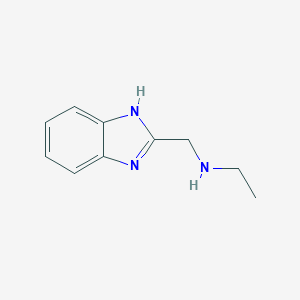
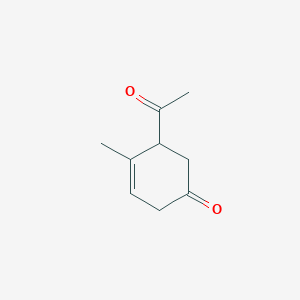
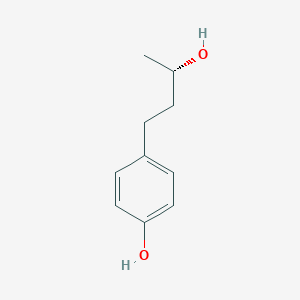
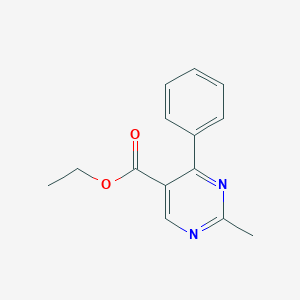
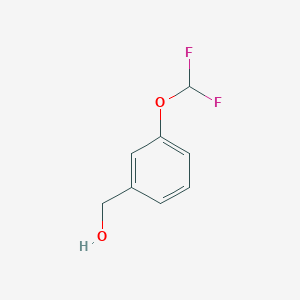
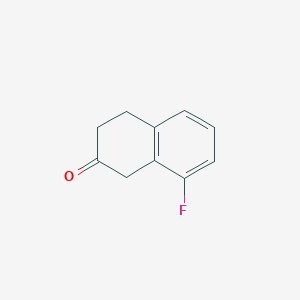

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)